molecular formula C6H6N2 B6253226 4-ethynyl-1-methyl-1H-imidazole CAS No. 55384-94-6

4-ethynyl-1-methyl-1H-imidazole

Cat. No.: B6253226
CAS No.: 55384-94-6
M. Wt: 106.13 g/mol
InChI Key: KHQAFOOAJHOTDD-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-1H-imidazole (CAS 55384-94-6) is a high-purity synthetic intermediate with the molecular formula C 6 H 6 N 2 and a molecular weight of 106.13 g/mol . This compound features a 1-methyl-1H-imidazole core, a privileged scaffold in medicinal chemistry, derivatized with a reactive ethynyl group at the 4-position . The imidazole ring is a five-membered heterocycle known for its amphoteric nature and aromaticity, making it a versatile building block for drug discovery . The presence of both the methyl substituent on the nitrogen and the terminal alkyne group makes this molecule a valuable synthon for various metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and click chemistry applications, particularly in the synthesis of more complex molecular architectures. Researchers utilize this compound and its derivatives in the development of potential therapeutic agents, as the imidazole moiety is a common structural feature in drugs targeting a wide range of conditions, including bacterial infections, cancers, and ulcers . The molecule's specific substitution pattern is designed to facilitate its incorporation into larger, target-oriented compounds, aiding in the exploration of structure-activity relationships in lead optimization campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55384-94-6

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

4-ethynyl-1-methylimidazole

InChI

InChI=1S/C6H6N2/c1-3-6-4-8(2)5-7-6/h1,4-5H,2H3

InChI Key

KHQAFOOAJHOTDD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C#C

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 4-Ethynyl-1-methyl-1H-imidazole

The direct introduction of an ethynyl (B1212043) group at the C4 position of the 1-methyl-1H-imidazole core is a key synthetic challenge. Modern catalytic systems have proven instrumental in achieving this transformation efficiently and with high regioselectivity.

The Sonogashira coupling reaction is a cornerstone for the synthesis of this compound. This reaction typically involves the palladium- and copper-co-catalyzed cross-coupling of a halo-substituted imidazole (B134444), such as 4-iodo-1-methyl-1H-imidazole, with a terminal alkyne. The use of ethynyltrimethylsilane is common, followed by a deprotection step to yield the terminal alkyne.

The reaction conditions for Sonogashira coupling can be fine-tuned to optimize the yield and purity of the final product. Key parameters include the choice of palladium catalyst, copper co-catalyst, base, and solvent. The synergy between the palladium and copper catalysts is crucial for the reaction's success, facilitating the activation of both the halo-imidazole and the terminal alkyne.

Table 1: Representative Conditions for Sonogashira Coupling

Catalyst System Substrates Solvent Base Typical Yield
Pd(PPh₃)₂Cl₂ / CuI 4-iodo-1-methyl-1H-imidazole, Ethynyltrimethylsilane Triethylamine/DMF - Good to high
Pd(OAc)₂ / CuI 4-bromo-1-methyl-1H-imidazole, Phenylacetylene Toluene K₂CO₃ Moderate to high

Recent advancements have focused on developing more robust and efficient catalytic systems for Sonogashira and related cross-coupling reactions, aiming to improve yields, reduce reaction times, and expand the substrate scope. nih.gov

While palladium/copper systems are prevalent, research into alternative, more sustainable, and cost-effective catalysts is ongoing. Iron-catalyzed C-H functionalization has emerged as a promising alternative for the alkynylation of heterocycles. semanticscholar.orgnih.gov These methods often utilize a directing group to achieve high regioselectivity. semanticscholar.orgnih.gov Although direct examples for this compound are not extensively documented, the principles of iron-catalyzed C-H alkynylation suggest potential applicability. semanticscholar.orgnih.gov

Nickel-based catalytic systems have also been developed for the C-H arylation and alkenylation of imidazoles, demonstrating the potential for alternative transition metals in functionalizing the imidazole core. nih.govrsc.org The key to success in these systems often lies in the choice of ligand and solvent. nih.govrsc.org

Achieving regioselectivity in the functionalization of the imidazole ring is paramount. For the synthesis of the 4-ethynyl derivative, strategies that selectively activate the C4 position are crucial. The inherent electronic properties of the 1-methyl-1H-imidazole ring generally direct electrophilic substitution and metallation to specific positions.

Direct C-H activation strategies are at the forefront of modern synthetic chemistry. mdpi.com The regioselectivity of these reactions can be controlled by various factors, including the choice of catalyst, directing groups, and reaction conditions. For instance, in palladium-catalyzed arylations, the selectivity between the C2 and C5 positions can be influenced by the addition of copper(I) salts. nih.gov While these examples focus on arylation, the underlying principles of regiocontrol are applicable to alkynylation as well. The development of methods for the regioselective synthesis of 1,4-disubstituted imidazoles further underscores the importance and feasibility of controlling functionalization patterns. rsc.org

Synthetic Routes to Derivatives and Analogs of this compound

The synthetic utility of this compound is extended by the ability to generate a wide array of derivatives and analogs. This is typically achieved by modifying the imidazole nitrogen atoms or by introducing the ethynyl group at different positions on the imidazole ring.

The nitrogen atoms of the imidazole ring can be functionalized to create a variety of derivatives, most notably imidazolium (B1220033) salts. The quaternization of the N3 nitrogen of this compound with an alkyl halide would lead to the formation of a 1,3-dialkyl-4-ethynyl-1H-imidazolium salt. These ionic liquids are of interest for their unique properties and applications in catalysis and materials science. nih.govrsc.orgorientjchem.orguakron.edu The synthesis of such salts typically involves reacting the parent imidazole with an appropriate alkylating agent, often in a polar solvent. rsc.orgorientjchem.org

Table 2: General Synthesis of Imidazolium Salts

Imidazole Derivative Alkylating Agent Solvent Product Type
1-Methylimidazole (B24206) Benzyl chloride Acetonitrile (B52724) 1-Benzyl-3-methylimidazolium chloride
1-Phenyl-1H-imidazole 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CH₃CN Imidazolium bromide salt

The synthesis of constitutional isomers of this compound, such as 2-ethynyl-1-methyl-1H-imidazole and 5-ethynyl-1-methyl-1H-imidazole, requires distinct regioselective synthetic strategies.

The C2 position of imidazoles is often susceptible to functionalization. nih.govnih.gov Direct C2-alkynylation can be challenging, but methods involving C-H activation or the use of pre-functionalized imidazoles are being explored. nih.govnih.gov For instance, nickel-catalyzed C-H coupling reactions have shown high regioselectivity for the C2 position of imidazole rings. nih.gov

The synthesis of 5-ethynyl-1-methyl-1H-imidazole has been documented and this compound is commercially available. sigmaaldrich.com The synthetic approach to this isomer would likely involve a regioselective functionalization of the C5 position of a 1-methylimidazole precursor, followed by a cross-coupling reaction analogous to the synthesis of the 4-ethynyl isomer. The regioselectivity of such reactions is often influenced by steric and electronic factors, as well as the specific reaction conditions employed. acs.org

Derivatization of the Ethynyl Group

The terminal alkyne is a cornerstone functional group in organic synthesis, enabling the construction of more complex molecular architectures from the this compound scaffold.

Sonogashira Coupling: The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org In this context, this compound can serve as the key alkyne component, allowing for its direct linkage to a variety of aromatic and vinylic systems. This reaction is instrumental in synthesizing conjugated systems for materials science and complex drug-like molecules. wikipedia.orgnih.gov The general reaction proceeds under mild conditions and tolerates a wide range of functional groups. libretexts.org While side reactions like the homocoupling of the alkyne can occur, conditions can be optimized to minimize this outcome, for instance, by using a hydrogen/inert gas atmosphere. nih.govacs.org The synthesis of an acetylene (B1199291) derivative of a complex oxazole (B20620) was achieved via a Sonogashira reaction between a triflate and phenylacetylene, demonstrating the utility of this reaction for elaborating heterocyclic systems. acs.orgacs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The ethynyl group is an ideal participant in "click chemistry," a class of reactions known for their reliability, high yield, and simple reaction conditions. nih.gov The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an organic azide (B81097) to form a stable 1,2,3-triazole ring. The derivatization of this compound via this method would produce 1,4-disubstituted triazole-linked imidazole conjugates, a common motif in medicinal chemistry and materials science.

Investigation of Fundamental Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-rich aromatic imidazole core and the electrophilic/nucleophilic nature of the alkyne.

Electrophilic and Nucleophilic Reactivity of the Imidazole Core

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. globalresearchonline.net In N-substituted imidazoles, electrophilic aromatic substitution generally occurs at the carbon atoms of the ring. uobabylon.edu.iq

Electrophilic Substitution: The imidazole ring is more reactive towards electrophiles than benzene, with substitution favoring the C4 or C5 positions. globalresearchonline.netuobabylon.edu.iqquora.com For 1-alkylimidazoles, amination reactions have been shown to occur at the C4-position. acs.org The directing effects of the N-1 methyl group (activating) and the C-4 ethynyl group (deactivating) would influence the precise location of substitution. Common electrophilic substitution reactions applicable to the imidazole core include nitration, halogenation, and acylation. uobabylon.edu.iqyoutube.com The mechanism proceeds through a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). nih.govlibretexts.org

Nucleophilic Character: The pyridine-type nitrogen at the N-3 position possesses a lone pair of electrons in an sp² orbital, making it a nucleophilic center and a Brønsted-Lowry base. nih.govglobalresearchonline.net It can readily react with electrophiles such as alkyl halides to form quaternary imidazolium salts. uobabylon.edu.iq Quantitative studies have determined the nucleophilicity parameter (N) for 1-methylimidazole, confirming its significant nucleophilic character, though it is less nucleophilic than amines like DABCO. rsc.org Furthermore, the C2-proton of the imidazole ring can be abstracted by a strong base, creating a nucleophilic carbanionic center that can react with various electrophiles. youtube.com

Addition Reactions to the Ethynyl Moiety

The carbon-carbon triple bond is a site of high electron density, making it reactive toward a variety of electrophilic and nucleophilic addition reactions. The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the less substituted carbon, while the stereoselectivity can be either syn or anti depending on the reaction mechanism. masterorganicchemistry.comyoutube.com

Aza-Michael Addition: The conjugate addition of nitrogen nucleophiles to activated alkynes is a key C-N bond-forming reaction. benthamopenarchives.com Imidazole itself can participate as a nucleophile in Michael additions. benthamopenarchives.comresearchgate.net In the case of this compound, the ethynyl group is activated by the attached electron-withdrawing (by induction) heterocyclic ring, making it a potential Michael acceptor for various nucleophiles.

Hydration: In the presence of acid and a mercury catalyst, or with other transition metal catalysts, the alkyne can undergo hydration. Following Markovnikov's rule, this would lead to the formation of an enol intermediate that tautomerizes to the corresponding methyl ketone, yielding 4-acetyl-1-methyl-1H-imidazole.

The table below summarizes potential addition reactions.

ReactionReagent(s)Expected ProductSelectivity
Hydrohalogenation H-X (X = Cl, Br, I)4-(1-halovinyl)-1-methyl-1H-imidazoleMarkovnikov
Halogenation X₂ (X = Cl, Br)4-(1,2-dihalovinyl)-1-methyl-1H-imidazoleAnti-addition
Hydration H₂O, H₂SO₄, HgSO₄4-acetyl-1-methyl-1H-imidazoleMarkovnikov

Oxidation and Reduction Processes

The distinct functionalities of the imidazole ring and the ethynyl group allow for selective oxidation and reduction reactions.

Oxidation: The oxidation of alkynes can lead to various products depending on the reagents used. Strong oxidizing agents like potassium permanganate (B83412) or ozone typically lead to cleavage of the triple bond, which would form 1-methyl-1H-imidazole-4-carboxylic acid. However, such harsh conditions may also degrade the imidazole ring itself. The oxidation of substrates containing triple bonds can sometimes be challenging, leading to undesired side reactions. nih.gov

Reduction: The ethynyl group can be selectively reduced. Catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and H₂ gas will fully reduce the alkyne to an alkane, yielding 4-ethyl-1-methyl-1H-imidazole. To achieve partial reduction to the corresponding alkene, specific catalysts are required. The use of Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) results in syn-addition of hydrogen to form 4-vinyl-1-methyl-1H-imidazole. Conversely, reduction with sodium metal in liquid ammonia (B1221849) results in anti-addition, which in this case would also produce 4-vinyl-1-methyl-1H-imidazole as there is no geometric isomerism.

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of these transformations is crucial for predicting outcomes and optimizing reaction conditions.

Mechanism of Electrophilic Substitution: As mentioned, the electrophilic substitution on the imidazole ring proceeds via a two-step addition-elimination mechanism. nih.gov An electrophile attacks the electron-rich ring to form a resonance-stabilized carbocation intermediate known as a sigma complex. uobabylon.edu.iq The stability of this intermediate determines the rate and regioselectivity of the reaction. libretexts.org In the final step, a base removes a proton from the carbon that was attacked, restoring the aromaticity of the ring.

Mechanism of Sonogashira Coupling: The widely accepted mechanism involves two interconnected catalytic cycles. wikipedia.orglibretexts.org The palladium cycle includes oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of the key copper(I) acetylide intermediate which participates in the transmetalation step. libretexts.org Copper-free variants of the reaction proceed through a different mechanism involving the formation of a π-alkyne-palladium complex. libretexts.org

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-ethynyl-1-methyl-1H-imidazole. These methods provide a molecular-level description of its geometry and conformational possibilities.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, bond lengths, and bond angles in the ground state. irjweb.comacadpubl.eu These calculations are crucial for obtaining a stable, low-energy structure that serves as the basis for further analysis. irjweb.com In the case of this compound, DFT would be used to accurately model the planar imidazole ring and the spatial orientation of the methyl and ethynyl (B1212043) substituents. Studies on related substituted imidazoles have successfully used DFT to calculate structural parameters and vibrational frequencies. acadpubl.eumalayajournal.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational dynamics involve the methyl group attached to the N1 nitrogen and the C-C single bond connecting the ethynyl group to the imidazole ring.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Various theoretical tools are used to analyze electron distribution and predict chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.comnih.gov

For instance, a DFT study on N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine calculated a HOMO-LUMO gap of 4.4871 eV, indicating significant stability. irjweb.com Another study on a different substituted imidazole, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, found an energy gap of 4.0106 eV. acadpubl.eu These values provide a reference for what might be expected for related imidazole structures. The electron-withdrawing nature of the ethynyl group and the electron-donating methyl group in this compound would influence its HOMO and LUMO energy levels and thus its reactivity.

Table 1: HOMO-LUMO Energy Gaps for Selected Imidazole Derivatives This table presents data for related compounds to illustrate typical energy gap values.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine-6.2967-1.80964.4871 irjweb.com
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106 acadpubl.eu

In studies of substituted imidazoles, NBO analysis has revealed significant hyperconjugative interactions involving the lone pairs on nitrogen and oxygen atoms and the π-systems of the rings. acadpubl.eu For this compound, NBO analysis would likely show strong interactions between the lone pair electrons of the imidazole nitrogen atoms and the antibonding orbitals of the ethynyl group (π* C≡C) and the methyl C-H bonds. These delocalizations are crucial for stabilizing the molecular structure.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. researchgate.netresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). malayajournal.org Green areas represent neutral potential.

For this compound, an MEP map would be expected to show negative potential (red) around the N3 nitrogen atom of the imidazole ring due to its lone pair of electrons, making it a primary site for electrophilic attack. The region around the terminal hydrogen of the ethynyl group would also likely exhibit some negative potential associated with the π-electron cloud. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms of the methyl group and the imidazole ring, indicating their susceptibility to nucleophilic attack.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like this compound, providing insights that complement experimental data.

Vibrational spectroscopy simulations, using methods like Density Functional Theory (DFT), are instrumental in assigning the complex spectral features of this compound to specific molecular motions. These simulations calculate the frequencies and intensities of vibrational modes, which correspond to the peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra.

For imidazole and its derivatives, characteristic vibrational modes can be identified. The C-H stretching vibrations of the imidazole ring are typically found in the 3100-3200 cm⁻¹ region. researchgate.net The stretching vibrations of the C-N bonds within the imidazole ring appear at various frequencies, often between 1100 and 1500 cm⁻¹. researchgate.net The out-of-plane bending modes of the ring C-H groups are also characteristic and can be found in the 700-950 cm⁻¹ range. researchgate.net

The ethynyl group introduces distinct vibrational signatures. The most prominent is the C≡C stretching vibration, which is expected to appear as a sharp, and typically weak, band in the FT-IR spectrum around 2100-2200 cm⁻¹. The terminal ≡C-H stretching vibration gives rise to a sharp band of moderate intensity, usually observed around 3300 cm⁻¹.

For the methyl group attached to the nitrogen atom (N-CH₃), symmetric and asymmetric stretching vibrations are expected in the 2850-3000 cm⁻¹ region. mdpi.com Bending vibrations of the methyl group would appear at lower frequencies.

DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed theoretical vibrational spectrum. mdpi.com By comparing the calculated frequencies (often scaled to correct for systematic errors) and intensities with experimental FT-IR and Raman data, a comprehensive assignment of the observed spectral bands to specific vibrational modes of this compound can be achieved. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Ethynyl≡C-H Stretch3300 - 3350
Imidazole RingC-H Stretch3100 - 3200
Methyl GroupC-H Stretch2850 - 3000
EthynylC≡C Stretch2100 - 2200
Imidazole RingC=C & C=N Stretch1400 - 1600
Imidazole RingC-N Stretch1100 - 1500
Imidazole RingC-H Out-of-Plane Bend700 - 950

This table is a generalized prediction based on typical frequency ranges for the constituent functional groups.

Computational methods, particularly DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. swinburne.edu.au These predictions are valuable for assigning experimental spectra and confirming molecular structures. The accuracy of these predictions has been significantly enhanced by the development of methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

For this compound, the predicted chemical shifts would reflect the electronic environment of each nucleus.

¹H NMR Predictions:

Imidazole Ring Protons: The protons on the imidazole ring are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The precise chemical shifts are influenced by the electronic effects of the methyl and ethynyl substituents.

N-Methyl Protons: The protons of the methyl group attached to the nitrogen atom would appear as a singlet, likely in the range of 3.5 to 4.0 ppm. researchgate.net

Ethynyl Proton: The proton of the terminal alkyne is expected to have a characteristic chemical shift, typically in the range of 2.5 to 3.5 ppm.

¹³C NMR Predictions:

Imidazole Ring Carbons: The carbons of the imidazole ring are predicted to have chemical shifts in the aromatic region, generally between 115 and 140 ppm. researchgate.net The carbon atom bearing the ethynyl group (C4) and the carbon between the two nitrogen atoms (C2) will have distinct chemical shifts influenced by their immediate electronic environment.

N-Methyl Carbon: The carbon of the N-methyl group is expected to have a chemical shift in the aliphatic region, typically around 30-35 ppm. researchgate.net

Ethynyl Carbons: The two carbons of the ethynyl group will have characteristic chemical shifts in the range of 70 to 90 ppm. The carbon attached to the imidazole ring will have a different chemical shift than the terminal carbon.

Recent advancements in machine learning have led to the development of highly accurate NMR chemical shift predictors that can outperform traditional DFT methods in some cases. nih.gov

Table 2: Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift Range (ppm)
¹H NMR
Imidazole Ring Protons7.0 - 8.0
N-Methyl Protons3.5 - 4.0
Ethynyl Proton2.5 - 3.5
¹³C NMR
Imidazole Ring Carbons115 - 140
Ethynyl Carbons70 - 90
N-Methyl Carbon30 - 35

This table provides estimated chemical shift ranges based on typical values for similar structures.

Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption and emission of light.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the imidazole ring and the conjugated ethynyl group. The position of the maximum absorption wavelength (λ_max) can be predicted by calculating the energies of the lowest electronic excited states. The introduction of the ethynyl group is likely to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to 1-methylimidazole (B24206).

Fluorescence occurs when a molecule returns to its ground electronic state from an excited state by emitting a photon. TD-DFT can also be used to model the geometry of the first excited state, from which fluorescence typically occurs. The energy difference between the optimized excited state and the ground state corresponds to the energy of the emitted photon, allowing for the prediction of the fluorescence spectrum. The Stokes shift, which is the difference in wavelength between the maximum absorption and the maximum emission, can also be estimated.

The solvent environment can have a significant impact on the electronic spectra, and computational models can account for these effects using various solvent models.

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules, and then solving Newton's equations of motion for all the atoms in the system. ajchem-a.com This generates a trajectory that describes the positions and velocities of the atoms over time.

Analysis of this trajectory can reveal:

Vibrational Motions: The simulations can capture the vibrational motions of the atoms, which can be compared to the predictions from vibrational spectroscopy simulations.

Intermolecular Interactions: If the simulation includes solvent molecules or other molecules of this compound, the simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Transport Properties: In larger-scale simulations, properties like the diffusion coefficient of the molecule in a particular solvent can be calculated.

MD simulations are particularly powerful when combined with quantum mechanical calculations (QM/MM methods) to study chemical reactions or other processes where electronic structure changes are important. nih.gov

Applications in Advanced Chemical Research

Medicinal Chemistry Research and Molecular Recognition

The structural features of 4-ethynyl-1-methyl-1H-imidazole make it a highly valuable building block in medicinal chemistry. The electron-rich imidazole (B134444) core can interact with a variety of biological targets, while the ethynyl (B1212043) and methyl groups provide specific functionalities for targeted chemical design. nih.govresearchgate.net

Design of Imidazole-Based Scaffolds for Target Interaction Studies

The imidazole nucleus is a cornerstone in the design of scaffolds for studying interactions with biological targets like enzymes and receptors. nih.gov The structure of this compound is particularly well-suited for this purpose. The methyl group at the N-1 position fixes the tautomeric form of the ring and adds a lipophilic character, influencing its binding properties.

The most significant feature for scaffold design is the 4-ethynyl group. This terminal alkyne is a versatile chemical handle that can participate in a wide range of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nd.edunih.gov This reaction allows for the efficient and specific conjugation of the imidazole scaffold to other molecules, such as peptides, sugars, or other small molecules, to create large libraries of compounds for screening. This modularity is essential for exploring the binding pockets of proteins and identifying lead compounds. The imidazole ring itself can coordinate with metal ions within enzyme active sites or form hydrogen bonds, further anchoring the scaffold to its target.

Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity, which is crucial for optimizing drug candidates. researchgate.netjopir.in The compound this compound serves as an excellent starting point for SAR investigations. nih.govnih.gov

Key aspects of SAR studies involving this compound include:

Modification of the Ethynyl Group : The reactivity of the alkyne allows for its conversion into a variety of other functional groups. For example, its transformation into a 1,2,3-triazole ring via click chemistry introduces a new five-membered heterocycle that can alter the compound's steric and electronic profile, as well as its hydrogen bonding capabilities.

Substitution on the Imidazole Ring : While the N-1 and C-4 positions are defined, other positions on the imidazole ring (C-2 and C-5) can be functionalized to probe their influence on target binding and activity.

Chirality and Stereochemistry : In derivatives where a chiral center is introduced, the stereochemistry can play a critical role in biological activity, as different enantiomers may interact differently with a chiral biological target. nih.gov

These systematic modifications help researchers elucidate the key molecular features required for a desired biological effect, guiding the rational design of more potent and selective compounds. jopir.innih.gov

Table 1: Conceptual SAR Modifications for this compound Derivatives

Modification Site Original Group Potential Modifications Rationale for Study
C-4 PositionEthynyl (-C≡CH)Triazole (via Click Chemistry), Reduced Alkane/Alkene, Carboxylic AcidTo explore the impact of sterics, electronics, and hydrogen bonding capacity on activity.
C-2/C-5 PositionsHydrogen (-H)Halogens, Alkyl groups, Aryl groupsTo probe for additional binding interactions and modulate lipophilicity.
N-1 PositionMethyl (-CH₃)Ethyl, Benzyl, other Alkyl groupsTo assess the influence of the N-substituent size on steric hindrance and target fit.

Investigation of Molecular Mechanisms of Action

Understanding a compound's mechanism of action at the molecular and cellular levels is a critical step in drug development. For imidazole-based compounds, these mechanisms often involve direct interaction with protein active sites or the modulation of cellular signaling pathways. chemijournal.comjopir.in

Enzyme Active Site Binding : The imidazole ring is a known structural component of the amino acid histidine, which frequently plays a crucial role in the active sites of enzymes. chemijournal.com The nitrogen atoms of the imidazole ring in this compound derivatives can act as hydrogen bond acceptors or coordinate with metal cofactors (e.g., zinc, iron) present in metalloenzymes, leading to enzyme inhibition. The ethynyl group can also engage in π-π stacking interactions with aromatic residues in a protein's binding pocket.

Apoptosis Induction at the Cellular Level : Many anticancer agents work by inducing apoptosis, or programmed cell death. Research on other imidazole derivatives has shown they can trigger apoptosis by modulating the expression of key regulatory proteins. nih.gov For instance, certain imidazole compounds have been found to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the activation of caspases and subsequent cell death. nih.govresearchgate.net Derivatives of this compound are investigated for similar capabilities, where the unique scaffold could interact with proteins in the apoptotic pathway. nih.gov

Applications in Chemical Biology Probes

A chemical probe is a small molecule used to study and manipulate biological systems. nih.govchemicalprobes.org The structure of this compound, with its terminal alkyne, makes it an ideal component for creating such probes. nih.gov The ethynyl group serves as a bioorthogonal handle, meaning it is reactive in a controlled manner without interfering with native biological processes.

The primary application in this context is its use in click chemistry. nih.gov Researchers can attach a reporter tag, such as a fluorophore (for imaging) or biotin (B1667282) (for purification), to an azide-containing molecule. This tagged azide (B81097) can then be "clicked" onto the ethynyl group of this compound or its derivatives that are bound to a biological target. This technique, known as target identification or activity-based protein profiling (ABPP), allows researchers to:

Visualize the localization of a drug within a cell.

Identify the specific protein targets of a bioactive compound.

Isolate and study target proteins and their binding partners.

The reliability and biocompatibility of the CuAAC reaction have made alkyne-containing molecules like this compound invaluable tools in chemical biology. nd.edunih.gov

Table 2: Features of this compound as a Chemical Biology Probe Component

Feature Description Advantage in Chemical Biology
Terminal Alkyne The -C≡CH group.Enables highly specific and efficient covalent ligation to azide-tagged molecules via click chemistry. nih.gov
Bioorthogonality The alkyne is largely inert to biological functional groups.Allows for chemical reactions to be performed in complex biological environments like live cells without cross-reactivity. nd.edu
Small Size The core scaffold is compact.Minimizes perturbation of the biological system being studied.
Tunable Properties The scaffold can be further modified.Allows for the optimization of properties like solubility, cell permeability, and target affinity.

Development of Antimicrobial Properties in Research Models

The imidazole scaffold is present in many established antimicrobial agents. chemijournal.commdpi.com For example, nitroimidazoles like metronidazole (B1676534) are used to treat infections caused by anaerobic bacteria and protozoa. nih.gov Research into new antimicrobial agents is critical due to rising antibiotic resistance.

While specific antimicrobial data on this compound is not extensively documented, its structure makes it a valuable platform for developing novel antimicrobial candidates. Researchers can synthesize libraries of derivatives by modifying the ethynyl group and screen them against various pathogens. nih.gov For instance, studies on other imidazole series have shown that introducing electron-withdrawing groups can be crucial for antimicrobial activity. nih.gov The ethynyl group of this compound can be used to attach other moieties known to have antimicrobial effects, creating hybrid molecules with potentially enhanced potency or novel mechanisms of action. nih.gov

Exploration of Antiviral Research Modalities

Imidazole derivatives have demonstrated significant potential in antiviral research, showing activity against a range of viruses including HIV, dengue virus (DENV), yellow fever virus (YFV), and various herpesviruses. nih.govnih.govsemanticscholar.org The effectiveness of these compounds often stems from their ability to inhibit crucial viral enzymes, such as proteases or polymerases, which are essential for the viral life cycle. mdpi.com

The this compound scaffold provides a foundation for developing new antiviral agents. semanticscholar.org The core structure can be tailored to fit the active sites of specific viral proteins. The ethynyl group, in particular, offers a strategic point for chemical elaboration to enhance binding affinity and selectivity. frontiersin.org For example, SAR studies on related heterocyclic compounds have shown that specific substitutions can dramatically improve antiviral potency and selectivity, highlighting the importance of systematic chemical modification in the discovery of new antiviral leads. nih.govfrontiersin.org

Ligand Design and Catalysis

The strategic design of ligands is paramount in tuning the reactivity and selectivity of transition metal catalysts. The imidazole moiety, with its rich coordination chemistry, combined with the versatile reactivity of the ethynyl group, makes this compound an attractive candidate for constructing innovative ligand frameworks.

Synthesis of Imidazole-Ethynyl Ligands for Transition Metal Catalysis

The synthesis of imidazole-ethynyl ligands, including this compound, is often achieved through well-established cross-coupling methodologies. The Sonogashira coupling reaction is a cornerstone in this field, enabling the direct linkage of a terminal alkyne to a halogenated imidazole precursor. This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, provides a reliable route to the desired ethynyl-substituted imidazoles.

The general synthetic strategy involves the N-alkylation of an imidazole core to introduce the methyl group, followed by halogenation at the C4 position. Subsequent Sonogashira coupling with a protected or terminal acetylene (B1199291) derivative furnishes the target this compound. The reaction conditions, such as the choice of catalyst, base, and solvent, are crucial for achieving high yields and purity.

Table 1: Typical Reaction Conditions for Sonogashira Coupling in the Synthesis of Ethynyl-Imidazoles

ParameterConditions
Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄
Co-catalyst CuI
Base Triethylamine or Diisopropylethylamine
Solvent Toluene or DMF
Temperature 50–80 °C

This table presents generalized conditions for the Sonogashira coupling reaction as it is broadly applied to the synthesis of ethynyl-substituted imidazoles. Specific conditions for this compound may vary.

Performance Evaluation in Organic Transformations (e.g., Cross-Coupling Reactions)

Imidazole-based ligands have demonstrated considerable efficacy in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. nih.govresearchgate.net These reactions are fundamental for the formation of carbon-carbon bonds. The nitrogen atoms of the imidazole ring can coordinate to the metal center, influencing its electronic properties and stabilizing the catalytic species.

While specific performance data for this compound in cross-coupling reactions is not extensively detailed in the currently available literature, the broader class of imidazole derivatives shows significant promise. nih.govresearchgate.net For instance, an efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been developed, highlighting the utility of this class of compounds in accessing a wide array of functionalized derivatives in good to excellent yields. nih.gov The ethynyl group in this compound offers a potential site for further functionalization or for anchoring the ligand to a solid support, which could be advantageous for catalyst recovery and reuse.

Supramolecular Assembly in Catalytic Systems

The structure of this compound, with its potential for hydrogen bonding and π-π stacking interactions, makes it a candidate for incorporation into supramolecular catalytic systems. The imidazole ring can participate in the formation of ordered assemblies, which can create specific microenvironments around a catalytic center, thereby influencing the reaction's selectivity and efficiency. researchgate.net

For example, the crystal structure of related nitro-substituted methylimidazole derivatives reveals the formation of three-dimensional arrays through C–H···O and N–O···π interactions. researchgate.net Such non-covalent interactions are crucial in the self-assembly of molecules into well-defined supramolecular architectures. The ethynyl group can also engage in various non-covalent interactions, further directing the assembly process. While direct studies on the supramolecular assembly of this compound in catalysis are limited, the foundational principles of molecular recognition and self-assembly suggest its potential in this innovative area of research.

Investigation of Imidazole Derivatives as Metal-Free Catalysts

Recent research has explored the potential of imidazole derivatives to act as organocatalysts, obviating the need for transition metals. 1-Methylimidazole (B24206), a closely related compound, has been shown to catalyze the [3+3]-cyclodimerization of acylethynylpyrroles to produce bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. mdpi.com The proposed mechanism involves the nucleophilic attack of the "pyridine-like" nitrogen of the imidazole ring on the electron-deficient triple bond of the alkyne. mdpi.com

This discovery opens up the possibility of using this compound and its derivatives as metal-free catalysts for various organic transformations. The electronic properties of the imidazole ring, modulated by the substituents, are key to its catalytic activity. The ethynyl group at the 4-position could potentially influence the nucleophilicity of the imidazole nitrogen and thus its catalytic performance.

Materials Science and Advanced Functional Materials

The unique combination of a heterocyclic ring and a reactive alkyne functionality in this compound makes it a valuable precursor for the synthesis of advanced functional materials.

Precursors for Polymeric Architectures and Conjugated Systems

The ethynyl group of this compound is a versatile handle for polymerization reactions. It can undergo various transformations, such as Glaser coupling or polymerization initiated by transition metal catalysts, to form conjugated polymers. These materials are of great interest for applications in electronics, optoelectronics, and sensing due to their unique electronic and photophysical properties.

Furthermore, the imidazole moiety can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material. For instance, polymers containing imidazole units can exhibit pH-responsiveness, metal-ion coordination capabilities, and catalytic activity. While specific examples of polymers derived directly from this compound are not widely reported, the synthesis of coordination polymers and other advanced materials from related ethynyl-imidazole derivatives underscores the potential of this building block in materials science.

Components in Coordination Polymers and Metal-Organic Frameworks (MOFs)

While specific reports detailing the incorporation of this compound into coordination polymers (CPs) or metal-organic frameworks (MOFs) are not prevalent, its structural components suggest it is a highly promising candidate for this purpose. Imidazole derivatives are widely used as organic linkers in the self-assembly of CPs and MOFs. nih.govnih.gov The nitrogen atom at the 3-position of the imidazole ring acts as an effective Lewis base, capable of coordinating with a wide variety of metal ions to form stable, extended networks. nih.gov

The this compound molecule offers two potential points for integration into a framework:

Imidazole Ring: The primary coordination site is the unsubstituted nitrogen atom of the imidazole ring, which can link to metal centers.

Ethynyl Group: The terminal alkyne can also participate in coordination with certain transition metals or be used as a rigid, linear spacer to control the geometry and porosity of the resulting framework.

The combination of a coordinating heterocycle with a rigid alkyne linker is a strategic design element for constructing porous frameworks with potential applications in gas storage, separation, and catalysis. mdpi.com For instance, MOFs constructed from ligands like 1,4-di(1H-imidazol-4-yl)benzene have demonstrated capabilities in the selective sensing of metal ions and organic molecules. mdpi.com

Synthesis of Liquid Crystalline Compounds

Imidazole derivatives are recognized as important structural motifs in the design of liquid crystals (LCs), particularly ionic liquid crystals (ILCs). researchgate.netnih.gov The imidazole ring's planar structure and capacity for π-π stacking contribute to the anisotropic intermolecular interactions required for mesophase formation. nih.gov Imidazolium (B1220033) salts, in particular, are frequently used to create LCs that exhibit smectic phases, where molecules are organized into layers. researchgate.netnih.gov

Although the direct use of this compound to synthesize a liquid crystal has not been extensively documented, its molecular structure is highly conducive to such applications. Key features include:

Rigid Core: The combination of the imidazole ring and the linear ethynyl group creates a rigid, rod-like (calamitic) molecular shape, which is a fundamental requirement for forming many liquid crystal phases.

Functional Handle: The terminal alkyne can be readily functionalized, for example, by attaching long alkyl or alkoxy chains through Sonogashira coupling. These flexible tails are essential for inducing and stabilizing liquid crystalline behavior over specific temperature ranges. ibm.com

Research on other heterocyclic systems has shown that such molecular designs lead to materials with stable nematic and smectic phases. ibm.comnih.gov The synthesis of homologous series with varying chain lengths allows for the fine-tuning of mesomorphic properties, such as melting points and the temperature range of the LC phase. researchgate.net

Development of Optoelectronic Materials

The imidazole scaffold is considered an excellent building block for materials with applications in nonlinear optics and optoelectronics due to its favorable electronic properties and coplanarity. researchgate.net The introduction of an ethynyl group in conjugation with the heterocyclic ring further enhances these characteristics. The extended π-system in molecules containing ethynyl and aromatic moieties can lead to desirable properties for optoelectronic devices.

A structurally related compound, 1-(4-ethynylphenyl)-2-methyl-1H-imidazole, is noted for its utility in producing advanced materials like conductive polymers and optoelectronic devices. beilstein-journals.org The ethynyl group provides a site for polymerization or integration into larger conjugated systems. For this compound, the combination of the electron-rich imidazole ring and the electron-accepting triple bond creates a push-pull system that can be exploited in:

Nonlinear Optical (NLO) Materials: The charge asymmetry is a key factor for achieving a high second-order NLO response.

Organic Light-Emitting Diodes (OLEDs): Imidazole-based materials can be used as host materials or as components in emissive layers. researchgate.net

Conductive Polymers: The ethynyl group can undergo polymerization to create polyacetylene-type chains, with the imidazole side groups modulating the electronic properties of the polymer backbone.

Supramolecular Synthons and Self-Assembly Research

In supramolecular chemistry, non-covalent interactions are used to direct the self-assembly of molecules into well-defined, higher-order structures. This compound is equipped with multiple functional groups that can act as supramolecular synthons.

Functional GroupPotential Supramolecular InteractionRole in Self-Assembly
Imidazole Ring Hydrogen Bonding (C-H···N), π-π StackingDirects the formation of chains, sheets, or 3D networks. nih.gov
Ethynyl Group Hydrogen Bonding (as acceptor, C-H···π), Halogen BondingProvides directional control and reinforces assemblies.
Methyl Group van der Waals forces, Steric influenceInfluences packing and solubility.

The interplay of these interactions allows for the programmed assembly of molecules in the solid state or in solution. For example, the N-H---N hydrogen bonds common in unsubstituted imidazoles are blocked by the methyl group in this compound, which directs the intermolecular interactions toward other sites, such as the second nitrogen atom and the π-system of the alkyne. This controlled directionality is crucial for designing predictable crystal structures and functional supramolecular materials.

Click Chemistry Applications and Bioconjugation Research

The terminal alkyne of this compound makes it an ideal substrate for "click" chemistry, a class of reactions known for their high efficiency, reliability, and biocompatibility. acs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. nih.gov It involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov This reaction is exceptionally versatile and tolerant of a wide range of functional groups, and it can often be performed in aqueous environments, making it suitable for bioconjugation. acs.orgnih.gov

This compound serves as the alkyne component in this reaction. It can be "clicked" onto any molecule that has been modified to contain an azide group. This provides a powerful and efficient method for synthesizing complex molecules or attaching the imidazole moiety to biological targets.

Table 1: Generalized CuAAC Reaction

Alkyne Component Azide Component Product

This strategy is widely used in:

Drug Discovery: Rapidly creating libraries of compounds by combining various azide-containing fragments with the ethynyl-imidazole core. nih.gov

Bioconjugation: Linking the molecule to azide-modified proteins, DNA, or cell surfaces to study biological processes or create targeted therapeutics. chemrxiv.org

Materials Science: Functionalizing polymers or surfaces by clicking the imidazole unit onto azide-bearing materials.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Research

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that proceeds without a metal catalyst. The reaction's driving force comes from the high ring strain of a cyclic alkyne, typically a derivative of cyclooctyne. This makes SPAAC particularly valuable for applications in living systems where the potential toxicity of a copper catalyst is a concern.

However, this compound is a terminal, linear alkyne and does not possess the requisite ring strain to participate in SPAAC. Therefore, it is not a suitable substrate for this specific type of click reaction. Its utility in azide-alkyne cycloadditions is confined to the catalyzed version, primarily CuAAC. This distinction highlights the specific reactivity of the compound and guides its appropriate application in chemical synthesis and bioconjugation.

Integration into Complex Molecular Architectures via Click Reactions

The terminal alkyne functionality of this compound makes it a valuable building block for the construction of complex molecular architectures through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the covalent linking of the imidazole moiety to a wide array of molecules appended with an azide group, yielding a stable 1,4-disubstituted 1,2,3-triazole linker. The high efficiency, regioselectivity, and mild reaction conditions of the CuAAC reaction allow for the straightforward integration of the 1-methyl-1H-imidazole unit into diverse and complex scaffolds.

The general scheme for the click reaction involving this compound involves its reaction with an organic azide (R-N₃) in the presence of a copper(I) catalyst. This catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction proceeds to selectively form the 1,4-disubstituted triazole product.

Biomolecules: Peptides, proteins, nucleic acids, and carbohydrates could be functionalized with the imidazole unit to study or modulate their biological activity.

Polymers: Incorporation into polymer chains could be used to develop new materials with specific properties, such as altered solubility, thermal stability, or metal-coordinating capabilities.

Fluorophores and Probes: Attaching the imidazole group to fluorescent dyes or other reporter molecules could enable the development of new probes for bioimaging and sensing applications.

Drug Scaffolds: The imidazole-triazole motif can be incorporated into larger drug-like molecules to explore new structure-activity relationships.

The following table outlines the general components and expected outcomes for the integration of this compound into complex architectures via CuAAC, based on established click chemistry principles.

Alkyne ComponentAzide Partner (R-N₃)Catalyst System (Typical)Resulting Molecular ArchitecturePotential Application Area
This compoundAzide-functionalized peptideCuSO₄ / Sodium AscorbatePeptide-triazole-imidazole conjugatePeptidomimetics, targeted drug delivery
This compoundAzide-terminated polymer (e.g., PEG-N₃)Cu(I) sourcePolymer-triazole-imidazole graftDrug delivery, biomaterials
This compoundAzido-substituted carbohydrateCu(I) sourceCarbohydrate-triazole-imidazole conjugateGlycobiology research, drug targeting
This compoundAzide-containing drug moleculeCuSO₄ / Sodium AscorbateHybrid drug moleculeMedicinal chemistry, polypharmacology

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 4-ethynyl-1-methyl-1H-imidazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecular skeleton and the chemical environment of each atom can be assembled.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the protons on the imidazole (B134444) ring, the methyl group, and the ethynyl (B1212043) group.

Imidazole Ring Protons: The protons at positions 2 and 5 (H-2 and H-5) of the imidazole ring will appear as singlets, as they are not typically coupled to each other. Their chemical shifts are influenced by the aromaticity of the ring and the electronic effects of the substituents. In related imidazole derivatives, these protons typically resonate in the range of δ 7.0-8.0 ppm. chemicalbook.comresearchgate.net

Methyl Protons: The three protons of the N-methyl group (N-CH₃) will appear as a sharp singlet, typically further upfield, around δ 3.7 ppm, as seen in 1-methylimidazole (B24206). chemicalbook.com

Ethynyl Proton: The terminal alkyne proton (C≡C-H) will also present as a singlet, usually in the range of δ 3.0-3.5 ppm.

Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (ppm)Multiplicity
H-2~7.5-8.0Singlet
H-5~7.0-7.5Singlet
N-CH₃~3.7Singlet
C≡C-H~3.0-3.5Singlet

Note: The exact chemical shifts can vary based on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are anticipated.

Imidazole Ring Carbons: The carbons of the imidazole ring (C-2, C-4, and C-5) are expected in the aromatic region of the spectrum. Based on data for 1-methylimidazole, C-2 is typically the most downfield, followed by C-4 and C-5. chemicalbook.com The substitution of the ethynyl group at C-4 will influence its chemical shift.

Ethynyl Carbons: The two sp-hybridized carbons of the alkyne group (C≡C) will have characteristic chemical shifts, typically between δ 70 and 90 ppm. The carbon attached to the imidazole ring will be more downfield than the terminal carbon.

Methyl Carbon: The N-methyl carbon (N-CH₃) will appear as a single peak in the upfield region of the spectrum, generally around δ 30-35 ppm. chemicalbook.com

Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
C-2~135-140
C-4~115-125
C-5~125-130
C ≡C-H~80-90
C≡C -H~70-80
N-CH₃~30-35

Note: The exact chemical shifts can vary based on the solvent and concentration.

¹⁵N NMR spectroscopy is particularly valuable for characterizing heterocyclic compounds like imidazoles, as it directly probes the nitrogen atoms that are fundamental to the ring's structure and reactivity. conicet.gov.ar The chemical shifts of the two nitrogen atoms (N-1 and N-3) in this compound will be distinct. The N-1 nitrogen, bonded to the methyl group, will have a different electronic environment compared to the pyridine-like N-3 nitrogen. This technique is highly sensitive to tautomerism and protonation states, which are key aspects of imidazole chemistry. conicet.gov.ar

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the molecule's connectivity. youtube.comipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. emerypharma.com In this compound, COSY would primarily show no correlations between the singlet protons, confirming their isolation from other proton spins.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu This is the definitive method for assigning which proton is bonded to which carbon. For example, it would show a cross-peak between the N-CH₃ proton signal and the N-CH₃ carbon signal, and similarly for the C-H pairs on the ring and the alkyne. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is critical for piecing together the molecular skeleton. For instance, it would show correlations from the N-methyl protons to the C-2 and C-5 carbons of the imidazole ring. It would also show a key correlation from the ethynyl proton to the C-4 carbon, confirming the position of the alkyne substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which helps to confirm stereochemistry and conformation. A NOESY experiment could show a correlation between the N-methyl protons and the H-5 proton, providing further evidence for the substituent's position on the ring. ipb.pt

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its functional groups. youtube.com

Ethynyl Group Vibrations: The most characteristic vibrations for this compound would be those of the alkyne moiety.

C≡C Stretch: A weak to medium intensity band is expected in the IR spectrum around 2100-2150 cm⁻¹. The corresponding Raman signal is typically strong.

≡C-H Stretch: A sharp, strong band is expected in the IR spectrum around 3300 cm⁻¹.

Imidazole Ring Vibrations: The imidazole ring will exhibit a series of characteristic stretching and bending vibrations.

C=N and C=C Stretching: These vibrations occur in the 1450-1600 cm⁻¹ region. researchgate.net

C-H Vibrations: Both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the methyl group (just below 3000 cm⁻¹) will be present.

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Ethynyl≡C-H Stretch~3300IR (Strong, Sharp)
AromaticC-H Stretch~3100-3150IR (Medium)
MethylC-H Stretch~2950-3000IR (Medium)
EthynylC≡C Stretch~2100-2150IR (Weak), Raman (Strong)
Imidazole RingC=N, C=C Stretch~1450-1600IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The imidazole ring itself is a chromophore. For 1-methylimidazole in a neutral state, an absorption maximum is observed which is attributed to π → π* transitions within the aromatic system. spectrabase.com The conjugation of the ethynyl group with the imidazole ring in this compound is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to the unsubstituted 1-methylimidazole. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural details of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. The compound has a molecular formula of C₆H₆N₂ and a monoisotopic mass of approximately 106.0531 Da. uni.luuni.lu In mass spectrometry, ethynyl-containing compounds like this often exhibit characteristic fragmentation patterns, such as the loss of an acetylene (B1199291) molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of this compound. By measuring the m/z ratio to a high degree of accuracy, HRMS can confirm the exact molecular formula, distinguishing it from other compounds with the same nominal mass. The exact mass of the molecular ion [M]⁺ would be measured, along with common adducts formed in the ion source.

Predicted HRMS data for isomers of this compound, which share the same elemental composition, provide expected values for analysis.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₆H₆N₂ Isomers This table is based on predicted data for isomers of the target compound and serves as a reference for expected analytical results.

Adduct Type Predicted m/z
[M+H]⁺ 107.06038
[M+Na]⁺ 129.04232
[M+K]⁺ 145.01626
[M]⁻ 106.05365
[M-H]⁻ 105.04582

Data sourced from PubChemLite for 2-ethynyl-1-methyl-1H-imidazole and 5-ethynyl-1-methyl-1H-imidazole. uni.luuni.lu

LC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.commdpi.com This technique is highly suitable for analyzing this compound, particularly for monitoring its presence in complex mixtures or for reaction monitoring. For LC-MS applications, the mobile phase must be compatible with the mass spectrometer's ion source. Therefore, volatile buffers such as formic acid or ammonium (B1175870) formate (B1220265) are typically used in place of non-volatile salts like phosphates. sielc.comresearchgate.net The method allows for the separation of the target compound from impurities, followed by its confident identification and quantification based on its retention time and specific m/z ratio.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific crystal structure data for this compound is not available in the consulted resources, structural information for the closely related analog, 4-ethynyl-1H-imidazole, has been deposited in the Cambridge Structural Database. nih.gov

The analysis of a single crystal of the target compound would provide precise data on bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and conformation of the molecule in the solid state. As an illustrative example of the data obtained from such an analysis, the crystallographic parameters for 1H-imidazole-1-methanol were determined using a benchtop X-ray diffractometer. nih.gov

Table 2: Example Crystallographic Data Collection Parameters for an Imidazole Derivative (1H-imidazole-1-methanol) This table demonstrates the type of data generated from a single-crystal XRD experiment and is for illustrative purposes only.

Parameter Value
Diffractometer Rigaku XtaLAB Mini II
Radiation Source Mo-target X-ray tube (λ = 0.71073 Å)
Temperature 293 (2) K
Crystal System Monoclinic
Space Group P2₁/n

Data sourced from a study on 1H-imidazole-1-methanol. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of synthesized this compound and for tracking the progress of chemical reactions involving this compound. nih.govnih.govshimadzu.commdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile and thermally sensitive compounds like this compound. Analytical methods for related substituted imidazoles often employ reverse-phase chromatography. sielc.comresearchgate.net A common setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netmdpi.com Detection is frequently achieved using a UV detector, as the imidazole ring possesses a chromophore that absorbs UV light. researchgate.net

Table 3: Typical HPLC Conditions for Analysis of Related Imidazole Compounds This table summarizes common HPLC parameters used for analyzing compounds structurally similar to this compound.

Parameter Description
Column Reverse-Phase C18
Mobile Phase Acetonitrile / Water or Methanol / Aqueous Buffer (e.g., KH₂PO₄) sielc.commdpi.com
Detection UV/Diode-Array Detector (e.g., at 215 nm or 233 nm) researchgate.netmdpi.com
Flow Rate 0.5 - 1.0 mL/min researchgate.netmdpi.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the analysis of volatile compounds. Given the properties of similar small heterocyclic molecules, this compound is expected to be amenable to GC analysis, likely after derivatization if necessary to improve volatility or thermal stability. The NIST Chemistry WebBook indicates the availability of GC data for the parent compound, 1-methyl-1H-imidazole, suggesting the suitability of this technique for its derivatives. nist.gov Furthermore, GC coupled with mass spectrometry (GC-MS) is a powerful method for separating and identifying components in a mixture, and GC-MS data is noted as being available for the related compound 4-ethynyl-1H-imidazole. nih.gov

Future Research Directions and Translational Perspectives

Development of Green and Sustainable Synthetic Routes

The synthesis of imidazole (B134444) derivatives has been an area of focus for chemists for over a century. nih.gov However, growing environmental concerns necessitate a shift towards more sustainable and eco-friendly synthetic methodologies. numberanalytics.com Future research will likely prioritize the development of "green" synthetic routes for 4-ethynyl-1-methyl-1H-imidazole. This includes the use of renewable starting materials, solvent-free reaction conditions, and catalysts that are abundant and non-toxic. Techniques such as microwave-assisted organic synthesis (MAOS) may be further explored to improve reaction efficiency, reduce reaction times, and enhance product purity, all while minimizing environmental impact. researchgate.net

Exploration of Novel Reactivity Patterns and Mechanistic Discoveries

The ethynyl (B1212043) group in this compound is a versatile functional handle that can participate in a wide array of chemical transformations. Future investigations will likely focus on uncovering novel reactivity patterns of this compound. This could involve exploring its participation in various cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and polymerization reactions. A deeper understanding of the reaction mechanisms, potentially aided by computational modeling, will be crucial for controlling the regioselectivity and stereoselectivity of these transformations. numberanalytics.com Such studies could lead to the synthesis of novel and complex molecular architectures with unique properties.

Integration into Advanced Supramolecular Architectures and Nanosystems

The imidazole moiety of this compound, with its ability to participate in hydrogen bonding and coordination chemistry, makes it an excellent building block for supramolecular assemblies. nih.gov Future research is expected to explore the integration of this compound into advanced supramolecular architectures such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and self-assembled monolayers. Furthermore, its potential use in the development of nanosystems for applications like drug delivery is a promising area. nih.gov For instance, the encapsulation of imidazole-containing compounds within nanostructures like zeolite imidazolate frameworks (ZIFs) has been investigated to enhance their stability and delivery. researchgate.net

Expanding Applications in Catalysis and Smart Materials

The unique electronic and structural features of this compound suggest its potential utility in the fields of catalysis and smart materials. The imidazole ring can act as a ligand for various metal catalysts, potentially modulating their activity and selectivity. For example, imidazole-based ligands have been used in silver-catalyzed reactions for the synthesis of complex heterocyclic compounds. acs.org Moreover, the ethynyl group allows for its incorporation into polymer backbones, leading to the development of novel smart materials that respond to external stimuli such as light, pH, or temperature. These materials could find applications in sensors, actuators, and responsive coatings.

Continued Elucidation of Molecular Interaction Mechanisms in Biological Research

Imidazole-containing compounds are ubiquitous in biological systems and are found in many FDA-approved drugs. nih.gov The imidazole ring's ability to interact with a wide range of biomolecules makes it a valuable scaffold in medicinal chemistry. nih.gov Future research will continue to elucidate the molecular interaction mechanisms of this compound and its derivatives with biological targets. This includes detailed studies on its binding modes with proteins and nucleic acids, which could inform the design of new therapeutic agents. The compound's structural similarity to known bioactive molecules suggests its potential as a lead structure for the development of new drugs.

Leveraging Artificial Intelligence and Machine Learning in Design and Discovery

The vast chemical space and the complexity of predicting molecular properties present significant challenges in drug discovery and materials science. scholar9.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate these processes. researchgate.netnih.gov In the context of this compound, AI and ML algorithms can be employed to:

Predict Novel Derivatives: Generate and screen virtual libraries of derivatives with desired properties. scholar9.com

Optimize Synthetic Routes: Identify the most efficient and sustainable synthetic pathways.

Elucidate Structure-Activity Relationships: Analyze large datasets to understand how structural modifications impact biological activity or material properties. nih.gov

De Novo Design: Design entirely new molecules based on desired functionalities. researchgate.net

By leveraging these computational approaches, researchers can more rapidly identify promising candidates for specific applications, reducing the time and cost associated with traditional experimental approaches. researchgate.net

Challenges and Opportunities in the Field of Ethynyl-Imidazole Chemistry

Despite the immense potential, the field of ethynyl-imidazole chemistry faces certain challenges. Controlling the regioselectivity of reactions on the imidazole ring can be difficult. numberanalytics.com Furthermore, the synthesis of complex derivatives often requires multi-step procedures with careful control of reaction conditions. numberanalytics.com

However, these challenges also present opportunities for innovation. The development of novel synthetic methodologies and a deeper understanding of the underlying reaction mechanisms will be key to overcoming these hurdles. The versatility of the ethynyl-imidazole scaffold offers a rich platform for the discovery of new molecules with diverse applications, from pharmaceuticals to advanced materials. numberanalytics.com The continued exploration of this chemical space, aided by modern computational tools, promises a bright future for this fascinating class of compounds.

Q & A

Q. What are the standard synthetic routes for 4-ethynyl-1-methyl-1H-imidazole, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the ethynyl group. For example, Sonogashira coupling between 1-methyl-1H-imidazole-4-carbonyl chloride and terminal alkynes under inert conditions (e.g., N₂ atmosphere) is a common approach. Solvent selection (e.g., THF or DMF), catalyst loading (e.g., Pd(PPh₃)₂Cl₂), and temperature (60–80°C) are critical for yield optimization. Reaction progress is monitored via TLC or LC-MS, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns protons and carbons in the imidazole ring and ethynyl group. The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm, while the methyl group on nitrogen resonates at δ 3.7–4.0 ppm .
  • FT-IR : Confirms C≡C stretching vibrations (~2100 cm⁻¹) and C-N imidazole ring vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with the molecular ion peak [M+H]⁺ matching the theoretical mass .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. For instance, the ethynyl group’s high electron density makes it reactive in click chemistry (e.g., Huisgen cycloaddition). Exact exchange functionals (e.g., hybrid functionals) improve accuracy for thermochemical properties like bond dissociation energies .

Q. What strategies resolve contradictions between computational predictions and experimental reaction yields?

  • Methodological Answer : Discrepancies often arise from solvent effects or catalyst-substrate interactions not fully captured in simulations. Systematic validation involves:
  • Microkinetic Modeling : Incorporates solvent polarity (e.g., dielectric constant of DMF) and transition-state barriers.
  • Experimental DoE (Design of Experiments) : Varies parameters (temperature, catalyst loading) to identify outliers. For example, palladium catalyst deactivation by imidazole coordination can reduce yields despite favorable DFT predictions .

Q. How can X-ray crystallography elucidate the solid-state structure and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths, angles, and packing motifs. The ethynyl group’s linear geometry (C≡C bond ~1.20 Å) and imidazole ring planarity are key metrics. Hydrogen bonding between the imidazole N-H and neighboring molecules (e.g., π-π stacking) influences crystallinity and stability .

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